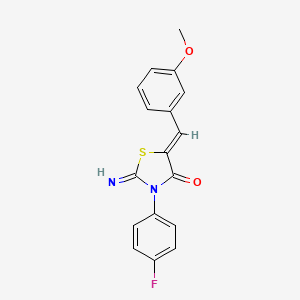![molecular formula C13H13Cl2NO3 B6130194 ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate](/img/structure/B6130194.png)
ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate, also known as DCPAA, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
作用機序
The mechanism of action of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate depends on its application. In medicine, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has insecticidal and acaricidal activities by inhibiting the activity of acetylcholinesterase and disrupting the nervous system of insects and mites. In materials science, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate can be used as a monomer in the synthesis of polymers.
Biochemical and Physiological Effects:
ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been shown to have different biochemical and physiological effects depending on its application. In medicine, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In agriculture, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been shown to inhibit the activity of acetylcholinesterase and disrupt the nervous system of insects and mites. In materials science, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate can be used as a monomer in the synthesis of polymers.
実験室実験の利点と制限
The advantages of using ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate in lab experiments include its ease of synthesis, its potential applications in different fields, and its ability to inhibit the growth of cancer cells and insects. The limitations of using ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate. In medicine, further studies are needed to determine the safety and efficacy of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate as an anticancer agent. In agriculture, further studies are needed to determine the safety and efficacy of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate as a pesticide. In materials science, further studies are needed to determine the potential applications of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate in the synthesis of polymers.
In conclusion, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate is a chemical compound that has gained significant attention in scientific research for its potential applications in different fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate have been discussed in this paper. Further studies are needed to determine the safety and efficacy of ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate in different applications.
合成法
Ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate can be synthesized using different methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone to form an alkene. The synthesis method used depends on the availability of the starting materials and the desired product.
科学的研究の応用
Ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been studied for its potential applications in different fields, including medicine, agriculture, and materials science. In medicine, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been studied for its anticancer properties. Studies have shown that ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been studied for its potential use as a pesticide. Studies have shown that ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has insecticidal and acaricidal activities. In materials science, ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate has been studied for its potential use in the synthesis of polymers.
特性
IUPAC Name |
ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-19-13(18)10(8(2)17)7-16-9-4-5-11(14)12(15)6-9/h4-7,17H,3H2,1-2H3/b10-8+,16-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYYHFCTFFLLU-VSPUUYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C=NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![3-(methoxymethyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6130125.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6130132.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)


![1-acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6130167.png)
![2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6130175.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)

![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)